molecular formula C13H17KN2O4S2 B10858564 Penicillin O potassium CAS No. 897-61-0

Penicillin O potassium

Cat. No.: B10858564
CAS No.: 897-61-0
M. Wt: 368.5 g/mol
InChI Key: ONYTXCTVWDZLFD-GITWGATASA-M
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Description

Penicillin O Potassium is a member of the penicillin family, which is a group of β-lactam antibiotics. These antibiotics are widely used to treat bacterial infections by inhibiting the synthesis of bacterial cell walls. This compound is particularly effective against Gram-positive bacteria and is used in various medical applications to combat infections caused by susceptible organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin O Potassium is synthesized through a semi-synthetic process. The core structure of penicillin, 6-aminopenicillanic acid (6-APA), is obtained through fermentation using Penicillium chrysogenum. The side chain is then chemically modified to produce this compound. The synthesis involves the condensation of 6-APA with specific side chain precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Penicillium chrysogenum is cultured in bioreactors with a nutrient-rich medium. The fermentation process is optimized to maximize the yield of 6-APA. After fermentation, the penicillin is extracted and purified. The final product is obtained by adding potassium hydroxide to form the potassium salt of Penicillin O .

Chemical Reactions Analysis

Types of Reactions: Penicillin O Potassium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Penicillin O Potassium has numerous applications in scientific research:

Mechanism of Action

Penicillin O Potassium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the transpeptidation enzyme, which is responsible for cross-linking the peptidoglycan chains. As a result, the bacterial cell wall is weakened, leading to cell lysis and death due to osmotic pressure .

Comparison with Similar Compounds

Penicillin O Potassium’s unique stability and effectiveness make it a valuable antibiotic in both clinical and research settings.

Properties

CAS No.

897-61-0

Molecular Formula

C13H17KN2O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C13H18N2O4S2.K/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15;/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19);/q;+1/p-1/t8-,9+,11-;/m1./s1

InChI Key

ONYTXCTVWDZLFD-GITWGATASA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[K+]

Origin of Product

United States

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